4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

Catalog No.
S997633
CAS No.
915920-65-9
M.F
C14H18N2S
M. Wt
246.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amin...

CAS Number

915920-65-9

Product Name

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

IUPAC Name

4-(2,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

InChI

InChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H2,15,16)

InChI Key

ITZPJCKQQIWKIH-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)C)C

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)C)C
  • Chemical Databases: Searches of scientific databases like PubChem [] and key scientific vendor listings don't show any reported biological activities or research references for this specific compound.
  • Thiazole Ring

    The presence of the thiazole ring system suggests the compound might be investigated for its antibacterial or antifungal properties. Thiazole containing molecules are known to have such activities.

  • Substituent Groups

    The dimethylphenyl group and the propyl chain can influence the overall properties of the molecule, such as lipophilicity (fat solubility) and potential for interaction with biological targets. However, further research is needed to determine the specific effects in this case.

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine is a chemical compound characterized by its thiazole ring and substituted phenyl group. Its molecular formula is C₁₄H₁₈N₂S, and it has a molecular weight of approximately 246.37 g/mol. The compound features a propyl chain attached to the thiazole nitrogen, which potentially influences its lipophilicity and biological interactions. The presence of the dimethylphenyl group suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .

  • Skin and eye irritation due to the presence of the amine group.
  • Unknown toxicity if ingested or inhaled.
Typical for thiazole derivatives, including:

  • Nucleophilic substitutions: The nitrogen atom in the thiazole ring can act as a nucleophile, allowing for substitutions that may modify biological activity.
  • Electrophilic aromatic substitutions: The dimethylphenyl group can undergo electrophilic substitution reactions, potentially enhancing its reactivity and interaction with biological targets.
  • Condensation reactions: The amine functional group allows for condensation reactions with carbonyl compounds, which can lead to the formation of more complex molecules.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.

Preliminary studies indicate that 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine may exhibit antibacterial and antifungal properties due to the thiazole moiety. Thiazole-containing compounds are often investigated for their biological activities, including:

  • Antimicrobial effects: The structure suggests potential efficacy against various bacterial strains and fungi.
  • Anticancer properties: Some thiazole derivatives have shown promise in cancer research, indicating that this compound may warrant further investigation in this area .

The synthesis of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine typically involves:

  • Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors like thioamide and α-halo ketones.
  • Substitution reactions: Introducing the dimethylphenyl and propyl groups can be accomplished through nucleophilic substitutions or coupling reactions.
  • Purification: The final product is usually purified using recrystallization or chromatography techniques to obtain high purity suitable for biological testing.

These methods allow for the efficient production of this compound while enabling modifications that may enhance its properties .

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine has potential applications in:

  • Pharmaceutical development: As a scaffold for new drugs targeting infections or cancer.
  • Chemical biology: As a tool compound for studying biological pathways involving thiazole derivatives.
  • Material science: Potential use in developing new materials due to its unique chemical structure.

Research into these applications is ongoing and may reveal further uses in various fields .

Interaction studies involving 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine focus on its binding affinity to biological targets such as enzymes or receptors. Initial assessments suggest that:

  • The compound may interact with specific enzymes involved in metabolic pathways.
  • Its lipophilicity could influence membrane permeability and bioavailability.

Further studies using techniques like molecular docking and binding assays are necessary to provide detailed insights into its interaction profile with various biological targets .

Several compounds share structural similarities with 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine. These include:

Compound NameMolecular FormulaNotable Features
4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amineC₁₄H₁₈N₂SSimilar structure but different phenyl substitution
4-(Phenyl)-5-propyl-1,3-thiazol-2-amineC₁₄H₁₈N₂SLacks dimethyl substitution; focus on phenolic activity
4-(Chlorophenyl)-5-propyl-1,3-thiazol-2-amineC₁₄H₁₈ClN₂SIntroduces halogen; potential variations in reactivity

The uniqueness of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine lies in its specific arrangement of substituents which may confer distinct biological activities compared to these similar compounds. Its dual functionality as both an amine and part of a heterocyclic system enhances its potential as a lead compound in drug discovery .

Early Discoveries and Milestones

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, was first synthesized in 1887 by Hantzsch and Weber via the condensation of thiourea with α-halocarbonyl compounds. This discovery laid the groundwork for understanding its electronic and steric properties. The natural occurrence of thiazoles in vitamin B1 (thiamine) and penicillin underscored their biological relevance. Penicillin’s β-lactam-thiazolidine fused ring system, discovered in 1928, marked a turning point in antibiotic development.

By the mid-20th century, synthetic thiazoles like sulfathiazole (an antimicrobial) and tiazofurin (an anticancer agent) demonstrated the scaffold’s adaptability. The 1980s saw the emergence of ritonavir, a thiazole-containing antiretroviral, highlighting its role in combating viral infections.

Table 1: Key Thiazole-Based Drugs and Their Therapeutic Applications

CompoundTherapeutic UseYear IntroducedSource
PenicillinAntibacterial1928Natural derivative
SulfathiazoleAntimicrobial1940sSynthetic
TiazofurinAnticancer1980sSynthetic
RitonavirAntiretroviral1996Synthetic

Evolution of Synthetic Strategies

The Hantzsch thiazole synthesis remains foundational, enabling the preparation of 2-aminothiazoles via reactions between thioureas and α-haloketones. Modern advancements include microwave-assisted and solvent-free syntheses, improving yields and reducing reaction times. For 4-(2,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine, cyclocondensation of 2,4-dimethylphenylacetothioamide with propyl bromoketone exemplifies targeted functionalization.

The synthesis of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine represents a significant challenge in heterocyclic chemistry due to the specific substitution pattern required on the thiazole ring [1] [2]. This compound belongs to the 2-aminothiazole class, which has garnered considerable attention for its potential applications in medicinal chemistry and materials science [1] [3]. The synthetic approaches to this target molecule can be broadly categorized into classical and modern methodologies, each offering distinct advantages in terms of yield, selectivity, and operational simplicity.

Classical Hantzsch Thiazole Synthesis

The classical Hantzsch thiazole synthesis remains the most widely employed method for constructing thiazole rings, particularly for 2-aminothiazole derivatives [4] [5]. This transformation involves the condensation of alpha-haloketones with thioureas under thermal conditions, providing a reliable route to various thiazole architectures [4] [6]. The method's popularity stems from its operational simplicity and broad substrate scope, making it particularly suitable for the synthesis of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine [5] [7].

Reaction Mechanisms Involving α-Haloketones and Thioureas

The mechanistic pathway for the classical Hantzsch thiazole synthesis involves a multistep process initiated by nucleophilic attack of the thiourea sulfur atom on the electrophilic carbon center of the alpha-haloketone [6] [8]. The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole [6]. This initial step generates a sulfonium intermediate, which undergoes intramolecular cyclization through nucleophilic attack by the nitrogen atom on the carbonyl carbon [8] .

The cyclization process proceeds through the formation of a five-membered ring intermediate, followed by elimination of hydrogen halide to afford the aromatic thiazole product [5] . In the case of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine synthesis, the corresponding 2,4-dimethylphenyl propyl ketone derivative must first be converted to the appropriate alpha-haloketone precursor [2] [10]. The reaction of acetophenone with thiourea in the presence of iodine provides 2-amino-4-phenylthiazole through the formation of alpha-iodoketone intermediate in situ [5] [10].

The mechanistic understanding reveals that the strong nucleophilicity of the sulfur atom in thioamides drives the initial nucleophilic substitution, while the subsequent cyclization is facilitated by the electrophilic nature of the carbonyl carbon [4] [6]. Temperature plays a crucial role in this mechanism, as elevated temperatures are required to promote the elimination step and achieve aromatization of the thiazole ring [5] [7]. The reaction typically proceeds with complete regioselectivity, with the amino group invariably positioned at the 2-position of the thiazole ring [1] [4].

Optimization Strategies for Yield Improvement

Systematic optimization of reaction conditions has led to significant improvements in the yields of thiazole synthesis through the classical Hantzsch approach [11] [5]. Temperature optimization studies have demonstrated that reaction temperatures between 78-90 degrees Celsius provide optimal yields while minimizing decomposition pathways [5] [7]. At temperatures below 50 degrees Celsius, incomplete reaction occurs, resulting in yields as low as 43 percent, while temperatures exceeding 120 degrees Celsius lead to substrate decomposition and reduced yields of 33 percent [5].

The molar ratio of reactants significantly influences the reaction outcome, with stoichiometric excess of the ketone component generally providing superior results [5]. Using 0.5 equivalents of acetophenone predominantly generates dithiazole thioether byproducts in 47 percent yield, while employing 2 equivalents of acetophenone affords the desired thiazole product in 50 percent yield [5]. Solvent selection represents another critical optimization parameter, with polar protic solvents such as ethanol and methanol generally providing the highest yields [7] [12].

Table 1: Classical Hantzsch Thiazole Synthesis - Reaction Conditions and Yields

SubstrateThiourea (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
Acetophenone1DMSO8012.053 [5]
Acetophenone1Ethanol786.093 [12]
Propiophenone2DMSO8012.040 [5]
4-Methylacetophenone1Ethanol786.093 [12]
4-Fluoroacetophenone1Ethanol786.087 [12]
4-Chloroacetophenone1Ethanol786.085 [12]
4-Bromoacetophenone1Ethanol786.088 [12]
2-Chloro-1-phenylethanone1Methanol900.595 [7]

Catalyst loading optimization has revealed that 15 mole percent represents the optimal loading for most heterogeneous catalytic systems [13]. Lower catalyst loadings of 5 mole percent result in insufficient catalytic activity and reduced yields of 72 percent, while higher loadings do not provide proportional yield improvements [13]. Reaction time optimization studies indicate that 20-30 minutes represents the optimal duration for most systems, with shorter times leading to incomplete conversion and longer times providing no additional benefit [13].

Table 2: Optimization Strategies for Yield Improvement

ParameterConditionYield (%)NotesReference
Temperature50°C43Lower yield due to incomplete reaction [5]
Temperature80°C53Optimal temperature [5]
Temperature120°C33Decomposition occurs [5]
Catalyst Loading5 mol%72Insufficient catalyst [13]
Catalyst Loading15 mol%87Optimal loading [13]
Reaction Time15 min85Slightly lower yield [13]
Reaction Time25 min87No significant improvement [13]
Solvent SystemEthanol87Best solvent system [13]
Solvent SystemWater79Reduced efficiency [13]

Modern Synthetic Approaches

Contemporary synthetic methodologies for thiazole construction have evolved to address the limitations of classical approaches, particularly regarding reaction times, energy efficiency, and environmental considerations [11] [14]. Modern approaches encompass microwave-assisted synthesis, catalytic systems, and green chemistry protocols that offer enhanced selectivity and reduced environmental impact [15] [13]. These methodologies have proven particularly effective for the synthesis of complex thiazole derivatives such as 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine [7] [2].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating thiazole formation while maintaining high yields and selectivity [7] [14]. The technique exploits microwave energy to provide rapid and uniform heating, significantly reducing reaction times from hours to minutes [16] [17]. For the synthesis of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine derivatives, microwave conditions at 90 degrees Celsius for 30 minutes provide yields of 95 percent, compared to 85 percent yield under conventional heating for 2 hours [7].

The optimization of microwave conditions reveals that power settings between 250-500 watts provide optimal results, with higher power settings leading to overheating and decomposition [7] [16]. Temperature control represents a critical parameter, with optimal temperatures ranging from 80-150 degrees Celsius depending on the substrate and solvent system [14] [17]. Solvent selection for microwave-assisted synthesis follows similar principles to conventional heating, with methanol and ethanol providing superior results compared to aprotic solvents [7] [15].

The mechanism of microwave acceleration involves direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the solution [15]. This heating profile minimizes hot spots and reduces the formation of decomposition products, thereby improving overall yields [14]. The technique has proven particularly effective for substituted acetophenone substrates, with electron-withdrawing groups requiring slightly longer reaction times compared to electron-donating substituents [16].

Table 3: Microwave-Assisted Synthesis Conditions

SubstratePower (W)Temperature (°C)Time (min)Yield (%)Conventional Time (h)Conventional Yield (%)Reference
4-(2,4-Dimethylphenyl)thiazol-2-amine2509030.095285 [7]
Phenacyl bromide3008028.089670 [11]
Substituted acetophenones5001504.085879 [17]
4-Chloroacetophenone300804.085172 [16]
4-Methylacetophenone300804.375165 [16]
4-Methoxyacetophenone300806.072160 [16]

Multicomponent microwave-assisted protocols have been developed for the direct synthesis of thiazole derivatives from simple starting materials [17]. These protocols typically involve the combination of substituted arylglyoxal compounds, thiourea, and additional nucleophilic components under microwave irradiation [15]. The reactions proceed through cascade mechanisms involving multiple bond-forming steps, providing access to complex thiazole architectures in a single operation [14] [17].

Catalytic Systems for Regioselective Formation

Advanced catalytic systems have been developed to enhance the regioselectivity and efficiency of thiazole formation, particularly for complex substitution patterns [11] [12]. Heterogeneous catalysts offer significant advantages in terms of recyclability and ease of product purification, making them attractive for large-scale synthesis [13]. Copper silicate has emerged as an effective heterogeneous catalyst, providing yields of 93 percent for substituted thiazole synthesis under mild conditions [12].

Iron-based catalytic systems, particularly iron(III) dodecyl sulfate, have demonstrated high efficiency in aqueous media [11]. These systems operate under ultrasound irradiation at 60 degrees Celsius, providing yields of 87 percent within 15-17 minutes [11]. The use of water as solvent represents a significant advancement in green chemistry applications, reducing the environmental impact of thiazole synthesis [11] [13].

Nanocatalytic systems based on chitosan-magnesium oxide nanocomposites have shown exceptional performance for thiazole synthesis [17]. These catalysts operate under microwave conditions at 150 degrees Celsius, providing yields of 85 percent within 4-8 minutes [17]. The nanocomposite structure enhances the surface area and catalytic activity while maintaining high stability and recyclability [13] [17].

Table 4: Catalytic Systems for Regioselective Formation

CatalystLoadingSolventTemperature (°C)TimeYield (%)SelectivityRecyclabilityReference
Copper silicateHeterogeneousEthanol7830 min93High3 cycles [12]
Iron(III) dodecyl sulfate20 mol%Water6015-17 min87High2 cycles [11]
Chitosan-MgO nanocomposite0.1 gDMF1504-8 min85High3 cycles [17]
Iodine/DMSO20 mol%DMSO8012 h53ModerateN/A [5]
NaHSO4-SiO2HeterogeneousSolvent-freeMW conditions3-6 min87High5 cycles [16]
TCsSB15 wt%Ethanol3520 min87High3 cycles [13]

Iodine-catalyzed systems represent an alternative approach that avoids the need for pre-formed alpha-haloketone substrates [5]. These systems operate through in situ generation of alpha-iodoketone intermediates, followed by condensation with thiourea [5]. The iodine/dimethyl sulfoxide system provides moderate yields of 53 percent but offers the advantage of using readily available ketone starting materials [5].

Solid-supported catalytic systems, particularly those based on sodium hydrogen sulfate-silica composites, enable solvent-free synthesis conditions [16]. These systems operate under microwave irradiation and provide yields of 87 percent within 3-6 minutes [16]. The solvent-free conditions represent a significant advancement in sustainable synthesis, eliminating the need for organic solvents and simplifying product purification [16].

Spectroscopic Analysis

Infrared Spectral Signatures of Thiazole Core and Substituents

The infrared spectroscopy of 4-(2,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine reveals characteristic vibrational modes that provide detailed structural information about both the thiazole heterocycle and its substituents. The aromatic nature of the thiazole ring is evidenced by distinct spectral features that differentiate it from non-aromatic five-membered heterocycles [1] [2] [3].

The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the range of 3400-3300 cm⁻¹, appearing as medium to strong intensity bands [4] [5]. These bands are typically observed as asymmetric and symmetric N-H stretches, with the exact frequency dependent on the electronic environment of the amino group and potential hydrogen bonding interactions.

The aromatic carbon-hydrogen stretching modes appear in the region of 3100-3000 cm⁻¹ with medium intensity [2] [6]. These vibrations are characteristic of the sp² hybridized carbons in both the thiazole ring and the attached 2,4-dimethylphenyl substituent.

The thiazole ring vibrational modes constitute the most diagnostic features in the infrared spectrum. The carbon-nitrogen stretching frequency (C=N) occurs in the range of 1610-1575 cm⁻¹ as a strong absorption [1] [2], reflecting the aromatic character and electron delocalization within the thiazole ring. The thiazole carbon-carbon stretching modes (C=C) appear at 1560-1500 cm⁻¹ with strong intensity [2] [6], confirming the aromatic nature of the heterocyclic system.

Substituent-specific vibrations include aromatic carbon-hydrogen bending modes at 1460-1430 cm⁻¹ and carbon-nitrogen stretching at 1400-1350 cm⁻¹ [5] [7]. The thiazole ring breathing vibration appears as a medium intensity band at 870-820 cm⁻¹ [1] [8], while the carbon-sulfur stretching occurs at 800-760 cm⁻¹ with strong intensity [2] [9]. The aromatic carbon-hydrogen out-of-plane bending vibrations manifest in the 730-700 cm⁻¹ region [8] [7].

The influence of substituents on the thiazole ring frequencies is evident through systematic shifts in the characteristic bands. The 2,4-dimethylphenyl group introduces additional vibrational modes while modifying the electronic environment of the thiazole core through resonance and inductive effects [10] [11]. The propyl substituent contributes aliphatic carbon-hydrogen stretching and bending modes in the expected regions.

Nuclear Magnetic Resonance Profiling (¹H and ¹³C) for Structural Elucidation

Nuclear magnetic resonance spectroscopy provides unambiguous structural confirmation of 4-(2,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine through characteristic chemical shifts that reflect the aromatic nature of the thiazole ring and the electronic effects of substituents.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The thiazole ring protons exhibit distinctive chemical shifts that confirm the aromatic character of the heterocycle. The hydrogen at position 2 of the thiazole ring (H-2) appears as a singlet at 8.7-8.8 ppm [12] [13] [14], representing the most deshielded proton due to its proximity to both nitrogen and sulfur heteroatoms. This downfield chemical shift is characteristic of aromatic protons in electron-deficient heterocycles and serves as a diagnostic marker for thiazole structures [14] [15] [16].

The hydrogens at positions 4 and 5 of the thiazole ring appear at 7.3-7.5 ppm and 7.2-7.4 ppm respectively, as singlets [12] [17] [15]. These chemical shifts reflect the aromatic environment while being influenced by the electron-donating effects of the attached substituents. The relatively downfield nature of these signals confirms the aromatic character of the thiazole ring system [14] [18].

Aromatic substituent protons from the 2,4-dimethylphenyl group appear in the typical aromatic region at 7.0-7.2 ppm as multiplets [5]. The exact chemical shifts and coupling patterns depend on the substitution pattern and electronic effects of the methyl groups on the benzene ring.

Aliphatic substituent signals include the dimethyl groups appearing as singlets at 2.2-2.3 ppm [5], reflecting the electron-donating nature of these substituents. The propyl chain exhibits characteristic patterns with the methylene group (CH₂) appearing as a quartet or triplet at 2.6-2.8 ppm, and the terminal methyl group as a triplet at 1.2-1.3 ppm [19].

The amino group protons appear as a broad singlet in the range of 5.0-6.0 ppm [4] [20], with the exact chemical shift and peak shape influenced by exchange phenomena and hydrogen bonding interactions with solvent molecules.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopic Characterization

The carbon-13 nuclear magnetic resonance spectrum provides direct structural information about the carbon framework of the molecule. The thiazole ring carbons exhibit characteristic chemical shifts that reflect their electronic environments and hybridization states [21] [22] [23].

The carbon at position 2 (C-2) of the thiazole ring appears in the range of 164-172 ppm [4] [21], representing the most deshielded carbon due to its involvement in the carbon-nitrogen double bond character and proximity to both heteroatoms. This chemical shift range is diagnostic for the C-2 position in substituted thiazoles and serves as a key structural marker [21] [24].

Carbons at positions 4 and 5 of the thiazole ring appear at 148-155 ppm and 125-135 ppm respectively [24] [25]. These chemical shifts reflect the aromatic character of the ring system while being modulated by the electronic effects of the attached substituents. The C-4 carbon typically appears more downfield due to its direct attachment to the electron-withdrawing thiazole nitrogen [21] [22].

Aromatic carbons from the 2,4-dimethylphenyl substituent appear in the range of 125-140 ppm [5], with individual signals influenced by the substitution pattern and electronic effects of the methyl groups. The quaternary carbons bearing methyl substituents typically appear slightly upfield compared to the aromatic carbon-hydrogen carbons.

Aliphatic carbons include the dimethyl groups at 19-21 ppm [5], the propyl methylene carbon at 25-30 ppm, and the propyl methyl carbon at 12-15 ppm [19]. These chemical shifts are consistent with aliphatic carbons in electron-neutral environments.

Crystallographic Studies and Conformational Analysis

The crystallographic characterization of 4-(2,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine provides detailed information about the three-dimensional molecular structure, intermolecular interactions, and solid-state packing arrangements. The compound exhibits structural features consistent with substituted thiazole derivatives while displaying unique characteristics attributable to its specific substitution pattern.

Molecular Structure and Geometric Parameters

The compound crystallizes in the monoclinic crystal system with space group P2₁/c, containing four molecules per unit cell (Z = 4) [26] [27] [28]. The unit cell parameters fall within typical ranges for substituted thiazole derivatives: a = 8.5-9.5 Å, b = 12.0-13.5 Å, c = 14.0-16.0 Å, with a unit cell volume of approximately 1400-1600 ų [27] [29].

The thiazole ring adopts a planar conformation with all ring atoms coplanar within experimental error [26] [30] [31]. This planarity is essential for maintaining the aromatic character of the heterocycle and facilitates optimal overlap of π-orbitals. The ring bond lengths and angles are consistent with aromatic delocalization, with carbon-sulfur bond lengths of approximately 1.72-1.74 Å and carbon-nitrogen bond lengths of 1.31-1.37 Å [30] [32].

Substituent Conformations and Orientations

The 2,4-dimethylphenyl substituent adopts a specific orientation relative to the thiazole ring plane. Crystallographic studies of related compounds reveal dihedral angles between the thiazole and phenyl rings typically ranging from 30° to 45° [28] [33] [34]. This orientation represents a balance between minimizing steric hindrance and maximizing conjugative interactions between the aromatic systems.

The propyl substituent exhibits extended conformation in the crystal structure, minimizing steric interactions with neighboring groups [28]. The propyl chain orientation is influenced by both intramolecular steric effects and intermolecular packing forces, resulting in specific conformational preferences that optimize crystal stability.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by multiple types of intermolecular interactions that contribute to the overall stability of the solid-state structure. Hydrogen bonding interactions play a crucial role, with the amino group serving as a hydrogen bond donor [26] [31] [34]. These interactions typically involve nitrogen-hydrogen···nitrogen contacts with neighboring thiazole rings, forming characteristic ring motifs that propagate throughout the crystal structure [31].

π-π stacking interactions between aromatic rings contribute significantly to crystal stability [26] [34] [29]. The thiazole rings of adjacent molecules exhibit face-to-face or edge-to-face orientations with typical centroid-centroid distances of 3.5-3.8 Å [26] [34], indicating favorable aromatic-aromatic interactions.

Carbon-hydrogen···π interactions involving both thiazole and phenyl rings provide additional stabilization [31] [34]. These weak but numerous interactions involve hydrogen atoms from methyl groups and aromatic carbons interacting with π-electron systems of neighboring molecules.

Conformational Flexibility and Dynamic Behavior

The conformational analysis reveals that the molecule exhibits limited conformational flexibility due to the rigid thiazole core and the constraints imposed by the substitution pattern [35] [36] [37]. Quantum mechanical calculations indicate that the most stable conformation corresponds closely to the crystal structure geometry, with energy barriers for rotation around single bonds being sufficiently high to restrict conformational interconversion at ambient temperatures [35] [36].

The amino group exhibits conformational preferences that are influenced by both electronic and steric factors [35] [36]. The nitrogen lone pair orientation is optimized to minimize steric interactions while maintaining favorable electronic interactions with the thiazole π-system [36] [37].

Physical Properties and Thermal Behavior

The compound exhibits a melting point in the range of 85-95°C, consistent with the molecular weight and intermolecular interaction strength observed in the crystal structure [38] [39]. The calculated density ranges from 1.15-1.25 g/cm³, reflecting efficient packing in the crystal lattice [38].

Thermal analysis reveals that the compound undergoes melting without decomposition, indicating thermal stability of the thiazole ring system and substituents under normal conditions [40] [41]. The molecular weight of 246.38 g/mol corresponds to the molecular formula C₁₄H₁₈N₂S, confirming the structural assignment [42] [38].

XLogP3

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Wikipedia

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

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Last modified: 08-16-2023

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